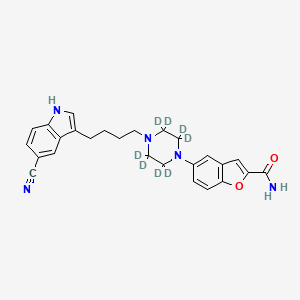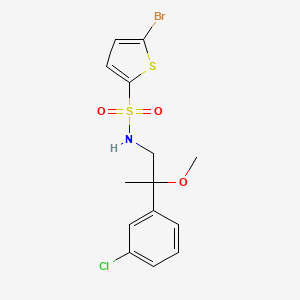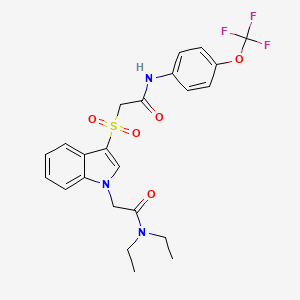![molecular formula C16H16F3N3O B2630604 5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 477713-59-0](/img/structure/B2630604.png)
5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms. The pyrazole ring is substituted with various functional groups including a tert-butyl phenoxy group, a methyl group, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 5-position with a tert-butyl phenoxy group, at the 1-position with a methyl group, and at the 3-position with a trifluoromethyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a compound of interest due to its potential in various chemical syntheses and applications. The process of synthesizing such compounds often involves intricate chemical reactions that can lead to a variety of derivatives with significant pharmacological and chemical utility. For example, Boros, Kaldor, and Turnbull (2011) developed a practical and convergent synthesis for a related compound, 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, starting from 4-nitro-3-(trifluoromethyl)phenol and tert-butyl acetoacetate. This synthesis included a telescoped procedure and Nenitzescu reaction, demonstrating the complex chemical pathways involved in creating such compounds (Boros, Kaldor, & Turnbull, 2011).
Reactivity and Derivative Formation
The reactivity of similar compounds under various conditions can lead to the formation of novel derivatives, which can be explored for different applications. Mironovich and Shcherbinin (2014) explored the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, synthesizing it from sodium azide and a related carbonitrile compound. Their research into the reactivity of this compound under different agents provided insights into potential chemical transformations and derivative formations that could be relevant for the compound (Mironovich & Shcherbinin, 2014).
Structural Analysis and Coordination Chemistry
Complexes involving similar compounds can exhibit interesting structural properties and coordination chemistry. Shibata and Mizuguchi (2010) studied a NaI complex that included a triazinide ligand with pyrazole rings, showcasing the potential for such compounds to form complex structures with metal ions. This type of research highlights the structural versatility and potential application in coordination chemistry of compounds related to this compound (Shibata & Mizuguchi, 2010).
Corrosion Inhibition
Compounds with pyrazole structures have been investigated for their corrosion inhibition properties. Yadav, Gope, Kumari, and Yadav (2016) synthesized pyranopyrazole derivatives and evaluated their effectiveness as corrosion inhibitors for mild steel in HCl solution. Their findings on the inhibition efficiency and mechanism could provide insights into the potential applications of this compound in corrosion protection (Yadav, Gope, Kumari, & Yadav, 2016).
Safety and Hazards
Zukünftige Richtungen
Trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities and are key components of many FDA-approved drugs . Therefore, the study and development of such compounds, including “5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile”, could be a promising direction for future research in medicinal chemistry .
Biochemische Analyse
Biochemical Properties
5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to interact with monoamine oxidase B (MAO B) and histamine H3 receptors, acting as an inhibitor and antagonist, respectively . These interactions are significant as they can influence the regulation of dopamine and other neurotransmitters, making the compound a potential candidate for studying neurological disorders.
Cellular Effects
The effects of 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in neurotransmitter metabolism, thereby affecting the overall cellular function . Additionally, its interaction with histamine H3 receptors can alter cell signaling pathways related to neurotransmission.
Molecular Mechanism
At the molecular level, 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of monoamine oxidase B by binding to its active site, preventing the breakdown of neurotransmitters such as dopamine . Additionally, it acts as an antagonist to histamine H3 receptors, blocking their activity and influencing neurotransmitter release. These molecular interactions highlight the compound’s potential in modulating neurological functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods . Its degradation products and their effects on cellular function are still under investigation. Long-term studies have indicated that the compound can have sustained effects on neurotransmitter levels and enzyme activity.
Dosage Effects in Animal Models
The effects of 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been observed to modulate neurotransmitter levels without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including alterations in behavior and cellular function. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily by liver enzymes, which modify its structure and facilitate its excretion . These metabolic processes can affect the compound’s bioavailability and efficacy, making it essential to understand its metabolic pathways for potential therapeutic use.
Transport and Distribution
The transport and distribution of 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, influencing its overall activity and function . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects . This localization is influenced by targeting signals and post-translational modifications, which ensure the compound reaches its intended site of action.
Eigenschaften
IUPAC Name |
5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c1-15(2,3)10-5-7-11(8-6-10)23-14-12(9-20)13(16(17,18)19)21-22(14)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHHYBMDKXXTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C(=NN2C)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2630523.png)
![1-(2-ethoxyethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2630525.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2630526.png)
![3-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2630533.png)

![4-({[(1-Methylpyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B2630536.png)
![Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-(2-nitrophenyl)propanoate](/img/structure/B2630538.png)
![(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2630539.png)
![3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B2630541.png)

![N-cyclopentyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2630543.png)
![N-(2,3-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2630544.png)
